molecular formula C23H22F6N4O3 B601781 Defluoro Aprepitant CAS No. 170729-76-7

Defluoro Aprepitant

Cat. No.: B601781
CAS No.: 170729-76-7
M. Wt: 516.45
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Description

Defluoro Aprepitant is a derivative of Aprepitant, a neurokinin 1 receptor antagonist used primarily to prevent chemotherapy-induced nausea and vomiting. The compound is characterized by the absence of fluorine atoms, which differentiates it from its parent compound, Aprepitant .

Mechanism of Action

Target of Action

Defluoro Aprepitant, like its parent compound Aprepitant, is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . Substance P is a neuropeptide involved in various biological functions, including pain perception and the regulation of mood disorders. By antagonizing NK1 receptors, this compound can inhibit the action of substance P .

Mode of Action

This compound interacts with its targets, the NK1 receptors, by binding to them and preventing substance P from attaching to these receptors . This inhibits the transmission of signals that would normally be triggered by the binding of substance P to the NK1 receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the substance P/NK1 receptor pathway. By blocking the NK1 receptors, this compound prevents the activation of this pathway by substance P . The downstream effects of this inhibition can vary, but they often include a reduction in the perception of pain and potentially a decrease in the occurrence of nausea and vomiting .

Pharmacokinetics

It’s known that aprepitant, the parent compound, is well absorbed and extensively metabolized, primarily by the cyp3a4 enzyme

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the substance P/NK1 receptor pathway. This can lead to a decrease in the perception of pain and potentially a reduction in the occurrence of nausea and vomiting . .

Biochemical Analysis

Biochemical Properties

Defluoro Aprepitant interacts with various enzymes and proteins. It is known to be metabolized extensively by liver enzymes, primarily CYP3A4 . It has been shown to moderately inhibit CYP3A4 and mildly induce CYP2C9 . These interactions can influence the biochemical reactions involving this compound.

Cellular Effects

The cellular effects of this compound are not fully understood. It is known that Aprepitant, the parent compound, has significant effects on cell function. It influences cell signaling pathways and gene expression

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . This means it binds to these receptors and blocks their activity, which can have various effects at the molecular level.

Temporal Effects in Laboratory Settings

Studies on Aprepitant have shown that it has a significant impact on the prevention of chemotherapy-induced nausea and vomiting (CINV) during the first cycle of non-anthracycline plus cyclophosphamide (AC)-based moderately emetogenic chemotherapy .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on Aprepitant have shown its effects on the lung tissues of rats with an experimental polymicrobial sepsis model .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized extensively by liver enzymes, primarily CYP3A4 . It also has interactions with other enzymes such as CYP2C9 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Defluoro Aprepitant involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of 3,5-bis(trifluoromethyl)phenyl ethoxy and phenylmorpholino derivatives, followed by triazol-3-one formation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using batch reactors. The process includes rigorous purification steps to ensure the compound’s high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Defluoro Aprepitant undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Defluoro Aprepitant is unique due to the absence of fluorine atoms, which may affect its pharmacokinetic and pharmacodynamic properties. This difference can influence its solubility, bioavailability, and overall efficacy compared to its fluorinated counterparts .

Properties

IUPAC Name

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F6N4O3/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)36-20-19(14-5-3-2-4-6-14)33(7-8-35-20)12-18-30-21(34)32-31-18/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H2,30,31,32,34)/t13-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBMIXIISZAQGF-CAYVGHNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437718
Record name Defluoro Aprepitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170729-76-7
Record name Desfluoro aprepitant
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170729767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Defluoro Aprepitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEFLUORO APREPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8ZN5S5LTS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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